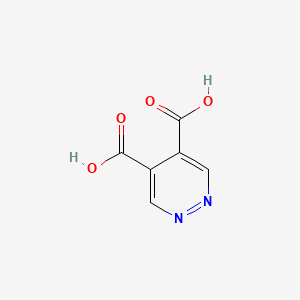

Pyridazine-4,5-dicarboxylic Acid

Description

Significance and Context within Heterocyclic Chemistry

Pyridazine-4,5-dicarboxylic acid is a member of the diazine family, a class of six-membered aromatic heterocycles containing two nitrogen atoms. The pyridazine (B1198779) scaffold itself is a recognized pharmacophore, present in various herbicides and several pharmaceutical drugs. The introduction of two carboxylic acid groups at the 4 and 5 positions dramatically enhances its functionality. These acidic groups serve as powerful coordination sites for metal ions and as reactive handles for further chemical transformations.

The electron-withdrawing nature of the adjacent nitrogen atoms makes the pyridazine ring electron-deficient, influencing its reactivity and intermolecular interactions. This electronic characteristic, combined with the structural rigidity and the chelating capability of the dicarboxylate moiety, makes this compound a highly sought-after building block, or synthon, in several areas of chemical science. Its applications range from the construction of elaborate supramolecular structures, such as metal-organic frameworks (MOFs), to the synthesis of novel polycyclic and spirocyclic compounds.

Historical Perspective of Pyridazine Core and Dicarboxylic Acid Functionality

The parent pyridazine ring was first synthesized in the late 19th century. A notable early preparation involved the oxidation of benzocinnoline to produce pyridazinetetracarboxylic acid, which was then decarboxylated to yield pyridazine. mdpi.com A more efficient route, developed later, starts from maleic hydrazide. mdpi.com The synthesis of pyridazine derivatives often involves the condensation of 1,4-dicarbonyl compounds like 1,4-diketones or 4-ketoacids with hydrazine (B178648). mdpi.com

The specific functionalization of the pyridazine ring with carboxylic acid groups at the 4 and 5 positions provided a gateway to new chemical possibilities. Early synthetic work established routes to this compound, often through multi-step processes starting from simpler pyridazine precursors. For instance, the synthesis of its dicyano derivative, 4,5-dicyanopyridazine, was first achieved in 1968 from pyridazine-4,5-dicarboxamide, which itself is derived from the dicarboxylic acid via its dimethyl ester. nih.gov A more direct route to the core structure involves the radical bis-ethoxycarbonylation of pyridazine to yield diethyl pyridazine-4,5-dicarboxylate, which can then be hydrolyzed to the target dicarboxylic acid. nih.gov These foundational synthetic methods paved the way for the exploration of its rich reactivity.

Scope and Research Trajectories of this compound Studies

Current research involving this compound and its direct derivatives, such as the anhydride (B1165640) and dinitrile, is primarily focused on two major trajectories: its use as a versatile synthon in organic synthesis and as a multidentate linker in coordination chemistry.

In Organic Synthesis: The compound's anhydride form, Pyridazine-4,5-dicarboxylic anhydride, is a particularly valuable intermediate. It reacts readily with various binucleophiles (molecules with two nucleophilic centers) to create complex heterocyclic systems. researchgate.netrsc.org These reactions often proceed via spirocyclization, where a new ring system is formed that shares a single atom with the original pyridazine ring. This has enabled the synthesis of novel tetra-azaspiro[4.5]decane derivatives and other unique spiro compounds. researchgate.netrsc.org Furthermore, the related 4,5-dicyanopyridazine derivative has shown surprising reactivity in Diels-Alder reactions, acting as an electron-poor diene to construct polycyclic cage compounds. nih.gov

In Coordination Chemistry: The dicarboxylate functionality makes this compound an excellent ligand for constructing coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate groups can all participate in binding metal ions, leading to structures of varying dimensionality and topology. Researchers are actively exploring the use of this linker with different metal ions, particularly lanthanides, to create materials with interesting photoluminescent and magnetic properties. bohrium.com These MOFs are being investigated for applications in chemical sensing, where changes in luminescence can signal the presence of specific molecules or ions. mdpi.comnih.gov

The following table provides a summary of the key properties of this compound.

| Property | Value |

| CAS Number | 59648-14-5 scbt.com |

| Molecular Formula | C₆H₄N₂O₄ scbt.com |

| Molecular Weight | 168.11 g/mol scbt.com |

| Appearance | Solid scbt.com |

| Topological Polar Surface Area (TPSA) | 100.38 Ų |

| Rotatable Bonds | 2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Note: Some physicochemical properties are calculated values. |

Structure

3D Structure

Propriétés

IUPAC Name |

pyridazine-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-8-2-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTBTTMXMPXJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423509 | |

| Record name | Pyridazine-4,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59648-14-5 | |

| Record name | Pyridazine-4,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridazine-4,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of Pyridazine 4,5 Dicarboxylic Acid

Advanced Synthetic Routes to Pyridazine-4,5-dicarboxylic Acid and its Precursors

The synthesis of this compound and its precursors can be achieved through various methodologies, each offering distinct advantages in terms of efficiency and substrate scope.

Direct Synthesis Approaches

One of the earliest methods for preparing the parent pyridazine (B1198779) ring involved the oxidation of benzocinnoline to yield pyridazinetetracarboxylic acid, which was then decarboxylated. chemicalbook.comwikipedia.org A more contemporary and efficient route starts from maleic hydrazide. chemicalbook.comwikipedia.org Generally, the condensation of 1,4-diketones or 4-ketoacids with hydrazines is a common and effective strategy for synthesizing pyridazine heterocycles. chemicalbook.comchemtube3d.com

Another direct approach involves the hetero Diels-Alder reaction, which provides a convenient synthesis of pyridazine-3,4-dicarboxylic acid. acs.org Furthermore, the direct synthesis of diamides from dicarboxylic acids using a heterogeneous Lewis acid catalyst like Nb2O5 has been reported, offering a water- and base-tolerant method. acs.org

Synthesis from Pyridazine-4,5-dicarboxamide

The hydrolysis of pyridazine-4,5-dicarboxamide presents a straightforward method for the preparation of this compound. While specific research on the direct conversion of pyridazine-4,5-dicarboxamide to the corresponding dicarboxylic acid is not extensively detailed in the provided results, the synthesis of amides from dicarboxylic acids is a well-established reversible reaction. The hydrolysis of dicarboxamides to dicarboxylic acids is a standard organic transformation, typically achieved under acidic or basic conditions. The synthesis of various amides of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid has been documented, suggesting the feasibility of the reverse reaction. researchgate.net

Radical Ethoxycarbonylation Methods for Diethyl Pyridazine-4,5-dicarboxylate

A highly efficient method for introducing ester groups into the pyridazine nucleus is through radical ethoxycarbonylation. clockss.org This process involves the Fe2+-induced redox decomposition of ethyl pyruvate (B1213749) oxyhydroperoxide in the presence of a protonated pyridazine. clockss.org Significant improvements in selectivity have been achieved by conducting the reaction in a sulfuric acid/dichloromethane two-phase system. clockss.org

This methodology has been successfully applied to introduce ester groups at positions 4 and 5 of 3-iodopyridazines. clockss.org The use of a sulfuric acid/toluene two-phase system allows for the single-step synthesis of trifunctional pyridazine building blocks. clockss.org For instance, diethyl 3-iodopyridazine-4,5-dicarboxylate was synthesized with a 71% yield from 3-iodopyridazine (B154842) using this radical ethoxycarbonylation approach. clockss.org

In Situ Ligand Synthesis Strategies in Coordination Chemistry

In the realm of coordination chemistry, pyridazine-dicarboxylic acids and their derivatives can be generated in situ during the formation of coordination polymers. researchgate.net For example, hydrothermal reactions involving 2,6-dicyanopyridine with silver salts have led to the in situ formation of 2,6-pyridine-dicarboxamide, which then coordinates with the metal ions. researchgate.net

Similarly, the synthesis of coordination polymers using polycarboxylic acids and semi-rigid bis-pyridyl-bis-imide ligands often involves the in situ formation of the coordinating species. mdpi.com These strategies highlight the adaptability of pyridazine-based ligands in constructing complex supramolecular architectures. acs.org The coordination of metal ions with these in situ generated ligands can lead to a diverse range of structures, from one-dimensional chains to three-dimensional frameworks. acs.orgnih.gov

Functionalization and Derivatization Strategies

The carboxylic acid groups of this compound provide reactive handles for a variety of functionalization and derivatization reactions, enabling the synthesis of a wide array of novel compounds.

Esterification Reactions (e.g., Dimethylpyridazine-4,5-dicarboxylate)

Esterification of this compound is a common and important transformation. For instance, dimethyl pyridazine-4,5-dicarboxylate can be synthesized from the corresponding dicarboxylic acid. While a direct synthesis protocol for dimethyl pyridazine-4,5-dicarboxylate was not explicitly found, the synthesis of other dimethyl dicarboxylates, such as dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, is well-documented. This synthesis involves the reaction of dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid with thionyl chloride in methanol. orgsyn.org A similar approach could likely be applied to this compound.

Furthermore, the synthesis of various esters of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid has been achieved through transesterification, highlighting another potential route for obtaining different ester derivatives. researchgate.net The reaction of pyridazine-4,5-dicarboxylic anhydride (B1165640) with diazomethane (B1218177) has been shown to produce the corresponding methyl ester. electronicsandbooks.com Additionally, new methods for the synthesis of imidazo[1,5-b]pyridazine (B2384543) derivatives have been developed using dimethyl acetylenedicarboxylate (B1228247) (DMAD), which underscores the utility of dicarboxylate esters in constructing fused heterocyclic systems. mdpi.com

Table 1: Summary of Synthetic Methods

| Product | Starting Material(s) | Key Reagents/Conditions | Yield | Reference |

| Pyridazine | Benzocinnoline | Oxidation, then decarboxylation | Not specified | chemicalbook.com, wikipedia.org |

| Pyridazine | Maleic hydrazide | Not specified | Not specified | chemicalbook.com, wikipedia.org |

| Pyridazines | 1,4-Diketones or 4-ketoacids and hydrazines | Condensation | Generally good | chemicalbook.com, chemtube3d.com |

| Diethyl 3-iodopyridazine-4,5-dicarboxylate | 3-Iodopyridazine | Ethyl pyruvate oxyhydroperoxide, Fe2+, H2SO4/toluene | 71% | clockss.org |

| Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate | 3-Iodo-6-methylpyridazine | Ethyl pyruvate oxyhydroperoxide, Fe2+, H2SO4/toluene | 94% | clockss.org |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | Nitrous gases, methylene (B1212753) chloride | 99% | orgsyn.org |

Amidation and Anhydride Formation

The carboxylic acid groups of this compound are amenable to standard transformations such as amidation and anhydride formation. The reaction with amines, in the presence of a coupling agent or after conversion to a more reactive derivative like an acid chloride, yields the corresponding amides. For instance, aliphatic and aromatic primary and secondary amines react with acid anhydrides in a nucleophilic substitution reaction known as acylation to form amides. libretexts.orgncert.nic.in This reaction is typically conducted in the presence of a base like pyridine (B92270) to neutralize the formed acid and drive the equilibrium towards the product. ncert.nic.in

A key derivative, This compound anhydride , is a versatile synthon in heterocyclic synthesis. rsc.org It can be readily prepared from the diacid, although specific laboratory methods for this conversion are not detailed in the provided search results. This anhydride is highly reactive towards nucleophiles. libretexts.orgrsc.org For example, it reacts with water to hydrolyze back to the dicarboxylic acid. libretexts.org

The anhydride's reactivity is central to the synthesis of more complex heterocyclic systems. It reacts with two molar equivalents of primary or secondary amines to produce amides, where one acyl group of the anhydride forms the amide and the other becomes a carboxylate. libretexts.org This reactivity highlights the anhydride's role as a key intermediate for introducing the pyridazine-4,5-dicarbonyl moiety into various molecular scaffolds.

Reactions with Binucleophiles and Spirocyclization Reactions

The reaction of this compound and its derivatives with binucleophiles leads to a diverse range of heterocyclic products, including those formed through spirocyclization.

Reactivity with Ethylenediamine, N,N'-Avpznylethylenediamine, Diaminomaleonitrile, and o-Aminophenol

This compound anhydride serves as a key starting material for reactions with various 1,4-binucleophiles. researchgate.net When reacted with ethylenediamine, N,N'-Avpznylethylenediamine, diaminomaleonitrile, and o-aminophenol, it yields a series of pyridazine derivatives. researchgate.net The specific structures of these products (designated as 3, 4, 5, 11, and 13 in the source) are formed through the reaction of the binucleophile with the anhydride functionality, leading to the formation of new heterocyclic rings attached to the pyridazine core. researchgate.net

Spirocyclisation Reactions with o-Phenylenediamine (B120857) and 2-Aminothiophenol (B119425)

In contrast to the reactions with the aforementioned 1,4-binucleophiles, the interaction of this compound anhydride with o-phenylenediamine and 2-aminothiophenol results in spirocyclization. researchgate.net These reactions afford complex spiro compounds:

With o-phenylenediamine, it forms 3,4'-dihydro-3'-oxospiro[pyridazine-5(2H),2'(1'H)-quinoxaline]-4-carboxylic acid. researchgate.net

With 2-aminothiophenol, it yields 2,3-dihydro-3-oxospiro[4H-l,4-benzothiazine-2(3H),5'(2'H)-pyridazine]-4'-carboxylic acid. researchgate.net

The formation of these spiroheterocycles is dependent on the nature of the binucleophile and the reaction conditions. researchgate.net

Furthermore, diethyl pyridazine-4,5-dicarboxylate undergoes spirocyclization with 1,3-binucleophiles like 1,3-diphenylguanidine (B1679371) in the presence of sodium hydride. rsc.org This reaction produces ethyl 4-oxo-1-phenyl-2-(phenylimino)-l,3,7,8-tetra-azaspiro nih.govwur.nldeca-6,9-diene-10-carboxylate. rsc.org The reactivity and the course of the spirocyclization are influenced by the substituents on the pyridazine ring. rsc.org

Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental reaction in organic chemistry. slideshare.netbyjus.com For carboxylic acids, this process can often be achieved by heating, sometimes in the presence of a catalyst or a suitable solvent. google.com For instance, sodium salts of carboxylic acids can be decarboxylated by heating with soda-lime (a mixture of sodium hydroxide (B78521) and calcium oxide). slideshare.net

In the context of this compound, while specific studies detailing its decarboxylation were not found in the provided search results, the general principles of decarboxylation of aromatic and heteroaromatic carboxylic acids would apply. The stability of the resulting carbanion or the transition state leading to it is a key factor. The electron-withdrawing nature of the pyridazine ring could influence the ease of decarboxylation. For comparison, the decarboxylation of some pyrazole-4-carboxylic acid derivatives has been studied, often requiring high temperatures and sometimes proceeding with low yields. google.com

Nucleophilic Aromatic Substitutions on Pyridazine-4,5-dicyanopyridazine and its Derivatives

While not directly involving this compound, the study of its dinitrile derivative, 4,5-dicyanopyridazine (DCP) , provides significant insight into the reactivity of the pyridazine core towards nucleophiles. nih.gov Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic systems like pyridazines. youtube.com

DCP exhibits remarkable reactivity as a heterocyclic electrophile in formal SNAr reactions. nih.gov One of the cyano groups can act as a leaving group when DCP is treated with certain carbon nucleophiles. For example, reactions with pyrrole (B145914) and indole (B1671886) systems, under acidic conditions, lead to the substitution of a cyano group, yielding cyanopyrrolyl- and cyanoindolyl-pyridazines. nih.gov The acidic medium is crucial, as it protonates a pyridazine nitrogen, enhancing the electrophilicity of the ring and favoring the SNAr pathway over competitive hetero-Diels-Alder reactions. nih.gov

This type of substitution, where a nucleophile attacks an electron-poor aromatic ring and displaces a leaving group, is a common strategy for functionalizing heteroaromatic compounds. youtube.com The reactivity of the pyridazine ring in DCP highlights its electron-deficient character, a property shared with this compound.

Conversion to Aminopyridazine Carboxylic Acids (e.g., 5-aminopyridazine-4-carboxylic acid)

The conversion of this compound or its derivatives to aminopyridazine carboxylic acids represents a synthetically important transformation. While a direct conversion from the dicarboxylic acid is not explicitly detailed, related transformations provide plausible routes.

One potential pathway could involve a Hofmann or Curtius rearrangement of an amide or acyl azide (B81097) derivative, respectively, which are derived from one of the carboxylic acid groups. The Hoffmann bromamide (B1595942) degradation reaction, for example, converts an amide to a primary amine with one less carbon atom by treating the amide with bromine in an aqueous or ethanolic solution of sodium hydroxide. ncert.nic.in

Another approach could involve nucleophilic substitution on a halogenated pyridazine carboxylic acid. For instance, the amination of 4-halogenopyridazines with potassium amide in liquid ammonia (B1221849) is known to produce aminopyridazines. wur.nl Therefore, a 5-halopyridazine-4-carboxylic acid derivative could potentially be converted to 5-aminopyridazine-4-carboxylic acid via a similar nucleophilic substitution reaction. The synthesis of various aminopyridine carboxylic acids is of interest in medicinal chemistry and materials science. sigmaaldrich.com

Reactions involving Pyridazinediones and Pyrimido[4,5-c]pyridazines

This compound and its derivatives serve as versatile precursors in the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-c]pyridazines. These reactions often proceed through the formation of pyridazinedione intermediates or result in products containing a pyridazinedione moiety. The construction of the pyrimidine (B1678525) ring onto the pyridazine core is a key strategy for developing novel compounds with potential biological activities. researchgate.net

The synthesis of pyrimido[4,5-c]pyridazines can be achieved through multicomponent reactions, providing an efficient pathway to this class of compounds. researchgate.net Research has detailed the synthesis of various bi- and tri-cyclic pyridazine derivatives, highlighting the importance of the heterocyclic core structure. clockss.org

One synthetic approach involves the reaction of a ketone intermediate with a hydrazine (B178648) derivative. For instance, the treatment of a ketone with N,N'-dimethylhydrazine hydrochloride can lead to the formation of a dihydropyrimido[4,5-c]pyridazine. clockss.org Subsequent oxidation or modification of these intermediates can yield a range of functionalized pyrimido[4,5-c]pyridazine (B13102040) derivatives.

A notable example includes the formation of a pyridazino[4,5-c]pyridazine derivative containing a pyridazinedione feature, specifically a 5-oxo-substituted structure. This underscores the role of pyridazinediones as integral components within these fused ring systems. nih.gov

The reactivity of pyridazine-4,5-dicarboxylic anhydride, a direct derivative of the acid, has been explored with various binucleophiles. These reactions can lead to the formation of complex spiro-heterocyclic systems, further demonstrating the synthetic utility of the this compound scaffold. rsc.orgresearchgate.net

Detailed below are examples of synthesized pyrimido[4,5-c]pyridazine derivatives and related compounds, showcasing the structural diversity achievable from pyridazine precursors.

Table 1: Examples of Synthesized Pyrimido[4,5-c]pyridazine Derivatives

| Compound Name | Starting Material (Key Intermediate) | Reagents | Product Structure | Reference |

|---|---|---|---|---|

| 3-(2-Chlorophenyl)-1,2-dimethyl-7-(methylthio)-1,2-dihydropyrimido[4,5-c]pyridazine | Ketone (4) | N,N'-dimethylhydrazine hydrochloride, N,N-diisopropylethylamine | 3-(2-Chlorophenyl)-1,2-dimethyl-7-(methylthio)-1,2-dihydropyrimido[4,5-c]pyridazine | clockss.org |

| 3-(2-Chlorophenyl)-1,2-dimethyl-7-(methanesulfinyl)-1,2-dihydropyrimido[4,5-c]pyridazine | Compound (5) | m-CPBA | 3-(2-Chlorophenyl)-1,2-dimethyl-7-(methanesulfinyl)-1,2-dihydropyrimido[4,5-c]pyridazine | clockss.org |

| 3-(2,6-Dichlorophenyl)-1,2-dimethyl-7-methylsulfanyl-1,2-dihydropyrimido[4,5-c]pyridazine | Compound (8) | N,N'-dimethylhydrazine hydrochloride, N,N-diisopropylethylamine | 3-(2,6-Dichlorophenyl)-1,2-dimethyl-7-methylsulfanyl-1,2-dihydropyrimido[4,5-c]pyridazine | clockss.org |

The synthesis of the pyrimido[4,5-c]pyridazine core is often a multi-step process. An illustrative reaction pathway starts from a substituted pyrimidine, which is first treated to form a ketone intermediate. This ketone then undergoes cyclization with a hydrazine to form the pyridazine ring, resulting in the fused pyrimido[4,5-c]pyridazine system. clockss.org

Table 2: Reaction Details for the Synthesis of a Pyrimido[4,5-c]pyridazine Intermediate

| Step | Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Compound (4) | N,N'-dimethylhydrazine hydrochloride, N,N-diisopropylethylamine, THF, reflux | 3-(2-Chlorophenyl)-1,2-dimethyl-7-(methylthio)-1,2-dihydropyrimido[4,5-c]pyridazine (5) | 55% | clockss.org |

These synthetic methodologies demonstrate the strategic importance of this compound and its derivatives in constructing complex heterocyclic compounds like Pyridazinediones and Pyrimido[4,5-c]pyridazines.

Coordination Chemistry and Supramolecular Assemblies

Ligand Design and Coordination Modes of Pyridazine-4,5-dicarboxylate Anion

The specific geometry and electronic properties of the pyridazine-4,5-dicarboxylate ligand dictate how it interacts with metal ions, influencing the resulting architecture of the coordination compound.

The pyridazine-4,5-dicarboxylate ligand demonstrates notable versatility in how it connects, or bridges, metal centers. A key example is found in a three-dimensional copper(II) coordination polymer, poly[(μ₂-1-(1-imidazolyl)-4-(imidazol-1-ylmethyl)benzene-κ²N:N′)-(μ₃-pyridazine-4,5-dicarboxylate-κ³O:O′:N)]copper(II) hydrate. researchgate.netrsc.orgacs.org In this complex, the ligand adopts a μ₃-bridging mode, meaning it connects to three different metal centers simultaneously. researchgate.netrsc.orgacs.org This specific mode is crucial in extending the structure into a 3D framework.

In contrast, in a complex with the lanthanide ion praseodymium, the pyridazine-4,5-dicarboxylate anions coordinate to the metal center, but the primary structure is a discrete complex, which then forms a larger three-dimensional network through hydrogen bonding rather than extensive covalent-like bridging by the pyridazine (B1198779) ligand itself. iucr.orgiucr.orgscienceopen.com Lanthanide ions, being hard acids, typically show a preference for hard oxygen donor atoms over nitrogen atoms, which influences the coordination. rsc.org

A significant feature of the pyridazine-4,5-dicarboxylate ligand is its ability to form stable chelate rings with metal ions involving both nitrogen and oxygen atoms. This N,O-chelation is explicitly detailed in the nomenclature of the aforementioned copper(II) polymer, where the designation κ³O:O′:N indicates that the ligand binds to a single copper center through one oxygen from each of the two carboxylate groups and one of the pyridazine nitrogen atoms. researchgate.netrsc.orgacs.org This chelation enhances the stability of the resulting framework. This behavior is a common and vital feature for many pyridinedicarboxylic acids and their derivatives in forming stable, extended structures. dntb.gov.ua

Formation and Structural Diversity of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of Pyridazine-4,5-dicarboxylic acid to act as a linker between metal ions is central to its use in synthesizing crystalline materials like MOFs and coordination polymers.

This compound is an effective building block for creating coordination polymers and MOFs. Researchers have successfully synthesized and characterized complexes by reacting the acid with various metal ions under solvothermal conditions. iucr.orgiucr.orgscienceopen.com

For instance, the hydrothermal reaction of this compound with praseodymium chloride (PrCl₃·6H₂O) and 4,4'-bipyridine (B149096) resulted in the formation of single crystals of 4-(4-Pyridyl)pyridinium pentaaqua(pyridazine-4,5-dicarboxylato)praseodymate(III). iucr.orgiucr.orgscienceopen.com Similarly, its reaction with copper(II) and an auxiliary imidazole-based ligand produced a novel 3D coordination polymer. researchgate.netrsc.orgacs.org These examples demonstrate its utility in constructing complex, multi-component frameworks.

Table 1: Examples of Coordination Polymers with this compound

| Compound Name | Metal Ion | Dimensionality | Formula | Ref. |

| 4-(4-Pyridyl)pyridinium pentaaqua(pyridazine-4,5-dicarboxylato)praseodymate(III) | Praseodymium(III) | 3D Supramolecular Network | (C₁₀H₉N₂)[Pr(C₆H₂N₂O₄)₂(H₂O)₅] | iucr.orgiucr.org |

| poly[(μ₂-L)-(μ₃-pyridazine-4,5-dicarboxylate)]copper(II) hydrate | Copper(II) | 3D Coordination Polymer | C₁₉H₁₆CuN₆O₅ | researchgate.netrsc.org |

| Where L = 1-(1-imidazolyl)-4-(imidazol-1-ylmethyl)benzene |

The choice of solvent is a critical parameter in the synthesis of coordination polymers, often influencing the final structure. While specific studies detailing solvent-induced polymorphism for pyridazine-4,5-dicarboxylate are not widely documented, the principle is well-established for closely related systems. For example, investigations into other pyridinedicarboxylates have shown that the use of different coordinating and non-coordinating solvents can lead to the formation of either discrete macrocycles or extended coordination polymers. dntb.gov.ua This solvent-controlled structural variation is a powerful tool for chemists, allowing them to target specific architectures by modifying the reaction medium. It is reasonable to infer that such effects would also be pertinent in the synthesis of coordination polymers using this compound.

Coordination-driven self-assembly is the process by which individual molecular components (metal ions and organic linkers) spontaneously organize into larger, ordered structures. dntb.gov.ua In the case of this compound complexes, non-covalent interactions, particularly hydrogen bonding, play a crucial role in defining the final supramolecular architecture.

In the structure of the praseodymium complex, while the metal and ligands form a discrete anionic unit, it is the extensive network of intermolecular O—H···O and O—H···N hydrogen bonds that links these units, water molecules, and the protonated bipyridine counter-ion into a robust three-dimensional network. iucr.orgiucr.orgscienceopen.com In the copper(II) polymer, the framework is described as a 3D self-penetrating network, a common and fascinating motif in coordination chemistry where independent frameworks interlock with one another. researchgate.net These examples highlight how the specific coordination and intermolecular interactions of the pyridazine-4,5-dicarboxylate ligand lead to predictable and recurrent structural patterns.

Specific Metal Ion Coordination Studies

The coordination chemistry of this compound has been explored with a range of metal ions, leading to the formation of complexes with varied dimensionalities and properties.

Lanthanide Complexes (e.g., Praseodymium(III) complexes)

The interaction of this compound with lanthanide ions, such as praseodymium(III), has been shown to produce intricate coordination polymers. In one notable example, a praseodymium(III) complex was synthesized hydrothermally, resulting in a structure where the Pr(III) ion is nine-coordinated. scienceopen.com The coordination sphere is comprised of nine oxygen atoms originating from two pyridazine-4,5-dicarboxylate anions and five water molecules. scienceopen.com The pyridazine-4,5-dicarboxylate ligands bridge the Pr(III) centers, contributing to the formation of a polymeric network. The presence of a protonated 4,4'-bipyridine molecule in the crystal lattice further illustrates the complexity of the supramolecular assembly, which is stabilized by extensive hydrogen bonding. scienceopen.com

| Complex | Metal Ion | Coordination Number | Coordinating Atoms | Reference |

|---|---|---|---|---|

| (C10H9N2)[Pr(C6H2N2O4)2(H2O)5] | Pr(III) | 9 | 9 O (from two pyridazine-4,5-dicarboxylate and five water molecules) | scienceopen.com |

Transition Metal Complexes (e.g., Copper(II) complexes, Ruthenium complexes)

Esters of this compound have been utilized as ligands for the synthesis of copper(II) complexes. rsc.org In these complexes, the ligand typically coordinates to the Cu(II) ion in a bidentate fashion through its nitrogen atoms. rsc.org The resulting coordination geometry around the copper center can vary, often being square-pyramidal or octahedral, and can include other ligands such as nitrates, chlorides, and water molecules. rsc.orgtandfonline.com For instance, complexes with the general formulas [Cu(NO3)(L)(H2O)3]NO3 and [CuCl2(L)]2 (where L is a pyridazine-4,5-dicarboxylate ester) have been synthesized and structurally characterized. rsc.org

Ruthenium complexes incorporating pyridazine-based carboxylic acids have also been investigated. mdpi.comnih.gov These studies often focus on the bidentate coordination of the ligand to the ruthenium center through a nitrogen atom of the pyridazine ring and an oxygen atom from a carboxylate group. mdpi.comnih.gov The synthesis of such complexes can be achieved using various ruthenium precursors, leading to compounds with different oxidation states and nuclearities. mdpi.com

Organotin Complexes

The synthesis and structural characterization of organotin complexes with this compound have been reported. These studies reveal the formation of coordination polymers where the pyridazine-4,5-dicarboxylate ligand bridges the organotin moieties. The coordination environment around the tin atom is often distorted, and the supramolecular architecture is influenced by intermolecular interactions.

Divalent Cobalt and Zinc Biomimetic Complexes with N-Heterocyclic Dicarboxylic Ligands

While direct studies on biomimetic complexes of this compound with cobalt(II) and zinc(II) are not extensively detailed, research on analogous N-heterocyclic dicarboxylic acids provides valuable insights. For example, studies with pyridine-2,5-dicarboxylic acid have shown the formation of mononuclear cobalt(II) complexes with a distorted octahedral geometry. researchgate.net In these structures, the metal ion is coordinated by oxygen and nitrogen atoms from the dicarboxylate ligands and water molecules. researchgate.net The principles of coordination and the resulting geometries observed in these systems can be extrapolated to predict the behavior of this compound in similar biomimetic contexts.

Role of Hydrogen Bonding and Non-Covalent Interactions in Supramolecular Architectures

Non-covalent interactions, particularly hydrogen bonds, play a pivotal role in the assembly of supramolecular structures derived from this compound and its metal complexes. These interactions are fundamental in extending the dimensionality of the structures from simple discrete molecules or one-dimensional chains into complex two- or three-dimensional networks.

Intermolecular O–H···O, O–H···N, N–H···O, N–H···N Hydrogen Bonds

The crystal structures of complexes involving this compound are rich in various types of hydrogen bonds.

O–H···O Hydrogen Bonds: These interactions are commonly observed between the carboxylic acid groups of the ligand and coordinated or lattice water molecules. scienceopen.com For example, in the praseodymium(III) complex, intermolecular O–H···O hydrogen bonds link the carboxyl oxygen atoms and the hydrogen atoms of the coordinated water molecules, contributing to the stability of the three-dimensional network. scienceopen.com

O–H···N and N–H···O Hydrogen Bonds: These types of hydrogen bonds are crucial in linking different components within the crystal lattice. In co-crystal systems, O–H···N bonds can form between the carboxylic acid group of this compound and a nitrogen-containing co-former like pyridine (B92270). nih.gov Conversely, N–H···O bonds are also prevalent, for instance, between an amine group and a carboxylate oxygen. nih.gov

N–H···N Hydrogen Bonds: These interactions can occur between nitrogen-containing heterocyclic molecules within the supramolecular assembly. scienceopen.comnih.gov In the praseodymium(III) complex mentioned earlier, N–H···N hydrogen bonds are present, further extending the connectivity of the network. scienceopen.com

The combination of these hydrogen bonding motifs, often in conjunction with other non-covalent interactions like π-π stacking, directs the self-assembly process and determines the final supramolecular architecture. nsf.govrsc.org The deliberate use of these interactions is a cornerstone of crystal engineering, allowing for the rational design of materials with specific topologies and properties.

| Hydrogen Bond Type | Description | Example Context | Reference |

|---|---|---|---|

| O–H···O | Interaction between a hydroxyl group (donor) and an oxygen atom (acceptor). | Between carboxyl groups and coordinated water molecules in metal complexes. | scienceopen.com |

| O–H···N | Interaction between a hydroxyl group (donor) and a nitrogen atom (acceptor). | Linking carboxylic acid moieties to nitrogen-containing heterocycles. | scienceopen.comnih.gov |

| N–H···O | Interaction between an N-H group (donor) and an oxygen atom (acceptor). | Connecting amine functionalities to carboxylate groups. | nih.gov |

| N–H···N | Interaction between an N-H group (donor) and a nitrogen atom (acceptor). | Present in structures containing multiple nitrogen heterocycles. | scienceopen.comnih.gov |

π-Stacking Interactions

π-stacking is a critical non-covalent interaction that governs the assembly of aromatic molecules. It arises from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. These interactions are fundamental in diverse areas, from the structure of DNA to the design of materials with specific electronic properties. mdpi.comnih.gov

While direct experimental values for this compound are not detailed in the provided search results, analysis of similar structures reveals typical parameters for these interactions. For example, π-π stacking interactions in related pyridine-2,5-dicarboxylate (B1236617) and cyanopyridine systems have been characterized by specific centroid-centroid distances. rsc.org

Table 1: Examples of π-Stacking Interaction Parameters in Related Heterocyclic Systems

| Compound/Co-crystal | Interacting Rings | Centroid-Centroid Distance (Å) | Ref. |

|---|---|---|---|

| (tp)(4-CNpy)₂ | 4-CNpy --- 4-CNpy | 3.88 | rsc.org |

| (adp)(3-CNpy)₂ | 3-CNpy --- 3-CNpy | 3.92 | rsc.org |

This table presents data from related compounds to illustrate typical π-stacking distances, as specific data for this compound was not available in the search results.

Unconventional O···π-hole and Nitrile-Nitrile Contacts in Co-crystals

Beyond classical hydrogen bonding and π-stacking, more unconventional interactions play a significant role in the precise organization of molecules within a crystal. These include π-hole interactions and specific contacts between functional groups like nitriles.

A π-hole is a region of positive electrostatic potential located perpendicular to the plane of an aromatic ring. This electron-deficient region can engage in attractive electrostatic interactions with electron-rich sites, such as the lone pair of an oxygen atom (an O···π-hole interaction). mdpi.com Research on co-crystals of dicarboxylic acids has highlighted the existence of these interactions. For example, in a co-crystal of oxalic acid and 2-cyanopyridine, an unconventional O···π-hole interaction was observed between an oxygen atom of the oxalic acid and the π-electrons of the C-C bond of a neighboring oxalic acid molecule. mdpi.comresearchgate.net Such interactions, though subtle, are influential in determining the final supramolecular architecture. rsc.orgresearchgate.net

Nitrile-nitrile contacts are another type of specific, non-covalent interaction that can direct crystal packing. In co-crystals containing cyanopyridine moieties, both parallel and antiparallel arrangements of the nitrile groups have been observed. mdpi.comresearchgate.net These interactions, driven by the electrostatic properties of the C≡N triple bond, contribute to the stability of the layered assemblies within the crystal structure. mdpi.com

While co-crystals of this compound specifically demonstrating these interactions are not described in the search results, the principles established from studies on analogous systems strongly suggest their potential role. The formation of co-crystals between this compound and nitrile-containing molecules could lead to structures stabilized by such unconventional contacts.

Table 2: Unconventional Interactions in Dicarboxylic Acid Co-crystals

| Co-crystal Former 1 | Co-crystal Former 2 | Interaction Type | Key Feature / Distance | Ref. |

|---|---|---|---|---|

| Oxalic acid | 2-Cyanopyridine | O···π-hole | O atom interacts with π-hole on C-C bond | mdpi.comresearchgate.net |

| Oxalic acid | 2-Cyanopyridine | Parallel nitrile-nitrile | Stabilizes layered assembly | mdpi.comresearchgate.net |

This table is based on findings from related dicarboxylic acid co-crystals to provide context for the types of interactions that could be relevant for this compound.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for predicting the geometric and electronic properties of molecules, offering a lens into their stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Investigations of Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties that are crucial for understanding chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed frontier molecular orbitals. The HOMO energy (E_HOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. archive.org Conversely, a small energy gap suggests the molecule is more reactive. archive.org

Table 1: Illustrative DFT-Calculated Electronic Properties This table is for illustrative purposes only, as specific data for Pyridazine-4,5-dicarboxylic Acid was not found in the searched literature.

| Parameter | Value |

|---|---|

| E_HOMO (eV) | Data not available |

| E_LUMO (eV) | Data not available |

Global chemical hardness (η) and softness (σ) are concepts derived from DFT that quantify the resistance of a molecule to change in its electron distribution. Hardness is defined as half the energy gap (η ≈ (E_LUMO - E_HOMO) / 2). A "hard" molecule has a large energy gap and is less reactive, while a "soft" molecule has a small energy gap and is more reactive. google.com Softness is the reciprocal of hardness (σ = 1/η) and provides a measure of the molecule's polarizability.

Table 2: Illustrative DFT-Calculated Reactivity Descriptors This table is for illustrative purposes only, as specific data for this compound was not found in the searched literature.

| Parameter | Value |

|---|---|

| Dipole Moment (μ) (Debye) | Data not available |

| Hardness (η) (eV) | Data not available |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto a constant electron density surface, using a color spectrum to represent different potential values. Typically, red regions indicate the most negative potential, signifying areas rich in electrons that are susceptible to electrophilic attack. Blue regions denote the most positive potential, corresponding to electron-poor areas prone to nucleophilic attack. Green and yellow areas represent intermediate potential values. This analysis is invaluable for identifying sites for intermolecular interactions, such as hydrogen bonding.

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a method for partitioning a molecule's electron density into atomic basins. thieme-connect.de This allows for the definition of atoms and the chemical bonds between them based on the topology of the electron density. Key features of this analysis are the critical points where the gradient of the electron density is zero. A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. The properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density, provide insight into the nature and strength of the bond (e.g., covalent vs. closed-shell interactions).

Noncovalent Interaction (NCI) Plot Computational Tools

The Noncovalent Interaction (NCI) plot is a computational tool used for the visualization and analysis of weak, noncovalent interactions within and between molecules. archive.org This method is based on the relationship between the electron density (ρ) and its reduced density gradient (RDG). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, different types of interactions can be identified. Large, colored isosurfaces on the resulting 3D plot indicate specific interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for understanding the behavior of molecules at the atomic level, including their adsorption onto surfaces. nih.govnih.gov These simulations provide insights into the most stable adsorption configurations and the nature of the interactions between the molecule and the surface. nih.govmdpi.com

Studies on similar pyridine (B92270) carboxylic acid derivatives, such as 3,5-pyridinedicarboxylic acid on a Cu(111) surface, reveal complex adsorption behaviors that are dependent on temperature and the deprotonation state of the carboxylic acid groups. researchgate.net Initially, at room temperature, the molecule may adsorb with its aromatic ring tilted with respect to the surface. researchgate.net As the temperature increases, deprotonation of the carboxylic acid groups can occur, leading to changes in the molecule's orientation. researchgate.net The interaction with the surface can shift from being dominated by the nitrogen lone pair to being driven by the deprotonated carboxylate groups, which then anchor the molecule to the surface. researchgate.net This often results in a more planar orientation of the molecule on the surface after complete deprotonation. researchgate.net

For this compound, it is expected that the adsorption process would be significantly influenced by van der Waals forces and electrostatic interactions. nih.gov MD simulations can elucidate the most stable adsorption geometries and interaction energies, revealing whether the molecule adsorbs in a flat-lying or tilted manner. mdpi.com The presence of two adjacent carboxylic acid groups and two nitrogen atoms in the pyridazine (B1198779) ring offers multiple potential sites for interaction with a surface, suggesting a rich and complex adsorption behavior.

Spectroscopic Characterization and Theoretical Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structure. While specific ¹³C NMR data for this compound is not widely available in the public domain, data for related structures like pyridine-d5 (B57733) and cyclopentanecarboxylic acid provide a basis for predicting the expected chemical shifts. chemicalbook.comchemicalbook.com

In the ¹³C NMR spectrum of this compound, one would expect distinct signals for the carboxylic acid carbons and the carbons of the pyridazine ring. The chemical shifts of the ring carbons would be influenced by the electronegative nitrogen atoms and the electron-withdrawing carboxylic acid groups. The carbonyl carbons of the dicarboxylic acid groups are expected to appear significantly downfield, typically in the range of 160-180 ppm.

¹³C NMR can also be a valuable tool for studying tautomerism in heterocyclic compounds. Tautomers are isomers that differ only in the position of a proton and a double bond. In pyridazine derivatives, proton migration between the nitrogen atoms or the carboxylic acid groups could lead to different tautomeric forms. These different forms would have distinct electronic environments for the carbon atoms, resulting in different chemical shifts in the ¹³C NMR spectrum. By analyzing the number of signals and their chemical shifts, often in conjunction with computational predictions, it is possible to determine the predominant tautomeric form in a given solvent or state.

Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

| Atom | Predicted Chemical Shift (ppm) |

| Carboxyl C | ~165-175 |

| Pyridazine C (adjacent to N) | ~150-160 |

| Pyridazine C (adjacent to COOH) | ~130-140 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.

Key characteristic absorptions for related pyridine and pyrazine (B50134) carboxylic acids include a very broad absorption band for the O-H stretch of the carboxylic acid group, typically observed in the 2500-3300 cm⁻¹ region. jst.go.jp Another key feature is the strong absorption from the C=O (carbonyl) stretching vibration of the carboxylic acid, which usually appears around 1700 cm⁻¹. The spectrum also contains bands corresponding to C-O stretching and O-H in-plane deformation vibrations between 1340 and 1260 cm⁻¹. jst.go.jp Vibrations associated with the pyridazine ring, such as C-H and C=N stretching, also appear in the fingerprint region of the spectrum. The presence of N-H stretching vibrations from any hydrazinium (B103819) salts would be observed in the 3300-3500 cm⁻¹ range, while the N-N stretch of a hydrazinium ion appears around 960-975 cm⁻¹. ias.ac.in

Table of Characteristic IR Frequencies for Pyrazine/Pyridine Dicarboxylic Acids

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 2450 - 3300 | Broad band, characteristic of carboxylic acid dimer |

| C=O Stretch | ~1700 | Strong absorption from carbonyl group |

| C=N/C=C Stretch | 1400 - 1600 | Aromatic ring stretching vibrations |

| O-H In-plane deformation | 1300 - 1340 | Bending vibration of the hydroxyl group |

| C-O Stretch | 1260 - 1310 | Stretching vibration of the carbon-oxygen single bond |

Data compiled from studies on related pyrazine and pyridine carboxylic acids. jst.go.jpias.ac.intandfonline.com

X-ray diffraction (XRD) is a primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder XRD methods provide valuable information about the molecular structure, crystal packing, and intermolecular interactions of this compound.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. For dicarboxylic acids, this technique can confirm whether the carboxylic acid groups are neutral (-COOH) or deprotonated (-COO⁻) by examining the C-O bond distances. mdpi.com In a neutral carboxylic acid, the C=O double bond is typically shorter (around 1.21 Å) than the C-O single bond (around 1.30 Å). mdpi.com In a deprotonated carboxylate anion, the negative charge is delocalized, resulting in two C-O bonds of intermediate and nearly equal length (approximately 1.25 Å). mdpi.com

Studies on co-crystals of pyridine derivatives with dicarboxylic acids show how hydrogen bonding and other noncovalent interactions dictate the supramolecular assembly. mdpi.com For this compound, one would expect to find extensive hydrogen bonding networks, potentially involving head-to-head carboxylic acid dimers or interactions between the carboxylic acid groups and the pyridazine nitrogen atoms. acs.org

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is used to identify crystalline phases and can be employed to determine the unit cell parameters of a crystalline solid. mdpi.com The PXRD pattern is a fingerprint of a specific crystalline compound. researchgate.netacs.org For this compound, the PXRD pattern would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of its crystal lattice structure. This technique is crucial for confirming the phase purity of a synthesized sample and for studying polymorphism—the ability of a compound to exist in more than one crystal structure. The experimental powder pattern can be compared to patterns calculated from single-crystal data or to standard patterns in databases like those from the Joint Committee on Powder Diffraction Standards. nist.govnist.gov

Applications in Medicinal and Biological Chemistry Focus on Research and Mechanisms

Dihydropteroate Synthase (DHPS) Inhibition and Antibacterial Agents

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of microorganisms, making it a well-established target for antibacterial drugs like sulfonamides. nih.govosti.gov However, the rise of drug resistance has necessitated the development of new inhibitors that target different sites on the enzyme. nih.govosti.gov The pterin-binding pocket of DHPS, which is highly conserved and distinct from the sulfonamide-binding site, presents an attractive alternative target for novel antibacterial agents. nih.govosti.gov

Researchers have employed structure-based drug design to develop potent inhibitors of DHPS based on the pyridazine (B1198779) scaffold. nih.govnih.gov Initial studies involving a known pyridazine inhibitor in the pterin-binding site of Bacillus anthracis DHPS revealed several unfavorable interactions that limited its binding affinity. nih.govnih.gov This structural information guided the design of a series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines. nih.govnih.gov A key modification was the removal of an N-methyl ring substitution, which was predicted to improve the binding within the pterin (B48896) pocket by mimicking the binding of the natural substrate, 6-hydroxymethyl-7,8-dihydropterin (B3263101) diphosphate (B83284) (DHPP). nih.govnih.gov This strategic removal of the methyl group was shown to increase the inhibitory activity against DHPS. nih.govnih.gov

A critical aspect of the design of these inhibitors was the optimization of the length of the side chain carboxylic acid. nih.govnih.gov The goal was to have this side chain fully engage the pyrophosphate binding site of the enzyme, thereby increasing binding affinity. nih.govnih.gov While the removal of the N-methyl group consistently led to increased inhibition of DHPS, the benefits of optimizing the side chain length were found to be less pronounced. nih.govnih.gov Studies involving variations in the side chain length showed that increasing it could sometimes lead to a reduction in binding affinity, highlighting the complexity of achieving optimal interaction within this pocket. nih.gov

A comprehensive evaluation of the newly synthesized pyrimido[4,5-c]pyridazine (B13102040) derivatives was conducted using a variety of biophysical and biochemical techniques to understand their binding interactions from structural, kinetic, and thermodynamic perspectives. nih.govnih.gov

Enzyme Activity Assays: These assays directly measured the ability of the compounds to inhibit the enzymatic activity of DHPS. The results from these assays confirmed that derivatives lacking the N-methyl substitution exhibited increased inhibition. nih.govnih.gov

X-ray Crystallography: Co-crystal structures of the inhibitors bound to DHPS provided detailed atomic-level insights into the binding mode. nih.govnih.gov These studies confirmed that the pyridazine core of the inhibitors binds within the pterin pocket as designed. nih.gov

Isothermal Titration Calorimetry (ITC): ITC was used to measure the thermodynamic parameters of the binding interaction, such as enthalpy and entropy changes, providing a deeper understanding of the driving forces behind the binding. nih.govnih.govnih.govrpi.edu

| Inhibitor Characteristic | Research Finding | Supporting Techniques |

| N-Methyl Group | Removal of the N-methyl substitution from the pyridazine ring consistently increased the inhibitory activity against DHPS. nih.govnih.gov | Enzyme Activity Assays, X-ray Crystallography nih.govnih.gov |

| Side Chain Length | The beneficial effects of optimizing the carboxylic acid side chain length were less apparent, with some modifications reducing binding affinity. nih.govnih.gov | Enzyme Activity Assays, ITC, SPR nih.gov |

| Binding Confirmation | The pyridazine core of the inhibitors was confirmed to bind within the pterin pocket of DHPS. nih.gov | X-ray Crystallography nih.gov |

Anti-inflammatory and Analgesic Activities

The pyridazine and pyridazinone core structures are recognized for their potential as anti-inflammatory agents, often with the benefit of reduced ulcerogenic effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govosti.gov The mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. nih.gov

Research into novel pyridazine and pyridazinone derivatives has yielded compounds with potent anti-inflammatory activity. nih.gov In some cases, these compounds have demonstrated greater efficacy than the standard drug indomethacin. nih.gov Furthermore, in vitro assays have identified certain derivatives as potent and selective COX-2 inhibitors. nih.gov The development of pyrido[2,3-d]pyridazine-2,8-dione derivatives has also led to the discovery of dual COX-1/COX-2 inhibitors. rsc.orgthieme-connect.com The analgesic properties of pyridazine derivatives are often evaluated alongside their anti-inflammatory effects, with studies showing significant pain-relieving activity in various animal models. nih.gov

| Compound Class | Biological Activity | Key Findings |

| Pyridazine and Pyridazinone Derivatives | Anti-inflammatory | Potent activity, in some cases exceeding that of indomethacin; selective COX-2 inhibition. nih.gov |

| Pyrido[2,3-d]pyridazine-2,8-dione Derivatives | Anti-inflammatory | Dual COX-1/COX-2 inhibition. rsc.orgthieme-connect.com |

| 2,6-disubstituted isonicotinic acid hydrazides | Analgesic | Significant pain-relieving effects observed in pharmacological screenings. nih.gov |

Anticonvulsant Activity

The pyridazine scaffold has been a subject of interest in the search for new anticonvulsant agents. nih.govresearchgate.netnih.gov The structural features of pyridazinone derivatives, which include a cyclic amide moiety, are considered important for anticonvulsant activity. nih.gov

Various derivatives of pyridazine have been synthesized and evaluated for their ability to protect against seizures in established animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Some of these compounds have shown significant anticonvulsant activity. nih.gov For instance, certain hybrid benzimidazole-containing pyridazinone derivatives have demonstrated potent activity in both MES and scPTZ screens, with favorable safety profiles. nih.gov The mechanism of action for some of these anticonvulsant pyridazine derivatives is believed to involve the enhancement of GABAergic neurotransmission, as evidenced by increased brain levels of gamma-aminobutyric acid (GABA) and good binding properties with the GABA-A receptor. nih.gov

| Compound Class | Anticonvulsant Activity Model | ED50 Values (mg/kg) |

| Hybrid Benzimidazole-Pyridazinone (SS-4F) | MES | 25.10 nih.gov |

| Hybrid Benzimidazole-Pyridazinone (SS-4F) | scPTZ | 85.33 nih.gov |

Cardiovascular and Cardiotonic Agents

Derivatives of pyridazine have been investigated for their effects on the cardiovascular system, with some compounds showing promise as cardiotonic agents for the treatment of heart failure. nih.govresearchgate.netnih.govresearchgate.net The 4,5-dihydro-3(2H)-pyridazinone structure is a key feature in several potent positive inotropic agents. nih.govnih.govresearchgate.net

The mechanism of action for many of these cardiotonic pyridazinone derivatives involves the selective inhibition of phosphodiesterase III (PDE III), which leads to an increase in intracellular cyclic AMP levels and consequently enhances myocardial contractility. nih.gov Research has led to the synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives with potent and long-lasting inotropic activity. nih.govresearchgate.net In some studies, the synthesized compounds exhibited a more potent positive inotropic effect than the reference drug digoxin (B3395198). nih.gov Furthermore, some of these derivatives also display vasodilatory properties, which can be beneficial in the treatment of congestive heart failure. researchgate.net

| Compound Class | Biological Activity | Key Findings |

| 4,5-dihydro-3(2H)-pyridazinone derivatives | Positive Inotropic | More potent than amrinone (B1666026) and milrinone (B1677136) in some cases; selective inhibition of cardiac phosphodiesterase fraction III. nih.gov |

| Substituted 4,5-dihydro-3(2H)-pyridazinones | Cardiotonic | Some compounds exhibited higher effective response than digoxin in in-vitro studies. nih.gov |

| 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives | Cardiotonic | Clear cardiotonic effects observed in perfusion studies. nih.gov |

Antidiabetic, Anticancer, Anti-AIDS, Anti-HIV-1 Activities

Research into the therapeutic potential of pyridazine derivatives has unveiled promising activities against several major diseases. While studies specifically on pyridazine-4,5-dicarboxylic acid are limited, its derivatives have shown significant efficacy in preclinical models, particularly as anticancer and antiviral agents.

Anticancer Activity The development of targeted therapies, which specifically act on key molecules involved in tumor growth, is a primary goal in modern cancer research. jst.go.jp Pyridazine-containing compounds have been investigated as inhibitors of vascular endothelial growth factor receptor (VEGFR), a type of tyrosine kinase that plays a crucial role in angiogenesis, the process by which tumors form new blood vessels to support their growth. jst.go.jpbohrium.com

In one study, a series of novel pyridazine derivatives were synthesized and evaluated for their cytotoxic activity against human colon (HCT-116) and breast (MCF-7) cancer cell lines. jst.go.jp Several of these compounds demonstrated noteworthy potency. For instance, compound 5b showed stronger cytotoxic activity against the HCT-116 cell line than the reference drug imatinib. jst.go.jp Similarly, compound 4b was the most active derivative against the MCF-7 breast cancer cell line. jst.go.jp The antitumor effects of these compounds were further confirmed in vivo in mice with Ehrlich's ascites carcinoma (EAC) solid tumors, where compounds 2e , 4b , and 5b exhibited greater antitumor activity than imatinib. bohrium.com The mechanism for this activity is believed to be the inhibition of the VEGFR kinase. bohrium.com Docking studies have shown that these compounds are capable of fitting into the ATP binding site of the VEGFR kinase, which supports their role as VEGFR inhibitors. bohrium.com

Another study focused on pyrazolo[3,4-c]pyridazine derivatives as potential anticancer agents. Nanoparticle formulations of 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine displayed promising cytotoxic activity against HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. mdpi.com This activity was linked to the inhibition of two key enzymes involved in cancer progression: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2). mdpi.com

Table 1: Anticancer Activity of Selected Pyridazine Derivatives

| Compound | Cancer Cell Line | Activity Metric | Result | Source |

|---|---|---|---|---|

| 5b | HCT-116 (Colon) | VEGFR Kinase Inhibition | 92.2% | jst.go.jp |

| 6a | HCT-116 (Colon) | VEGFR Kinase Inhibition | 91.5% | jst.go.jp |

| 4b | MCF-7 (Breast) | VEGFR Kinase Inhibition | 89.6% | jst.go.jp |

| 6a | MCF-7 (Breast) | VEGFR Kinase Inhibition | 91.7% | jst.go.jp |

| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | HepG-2, HCT-116, MCF-7 | Cytotoxicity | Promising activity | mdpi.com |

Anti-HIV-1 Activity The pyridazine scaffold has also been utilized in the design of agents targeting the human immunodeficiency virus (HIV). A series of pyridazine compounds were synthesized and evaluated for their ability to inhibit HIV, with some rearranged products showing notable inhibitory effects. nih.gov

More specifically, research into imidazo[1,5-b]pyridazine (B2384543) derivatives has yielded potent inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. researchgate.net This enzyme is critical for the virus's replication cycle. One compound in this series, 7-[2-(1H-imidazol-1-yl)-5-methylimidazo-[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone (33) , demonstrated exceptional activity against HIV-1 RT, with an IC50 value of 0.65 nM. researchgate.net This high potency is attributed to the additional binding of the compound's imidazole (B134444) sp2 nitrogen atom within the enzyme's active site. researchgate.net Several compounds from this series were also found to inhibit the replication of HIV-1 in cell cultures at levels comparable to the established antiretroviral drug AZT. researchgate.net

Enzyme Inhibition (excluding specific dosage/administration)

The therapeutic effects of many drugs are achieved by inhibiting specific enzymes. Pyridazine derivatives have been identified as potent inhibitors of several key enzyme families, including those involved in inflammation and cancer.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily associated with inflammation. nih.gov Therefore, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory agents with fewer side effects. cu.edu.eg

Several studies have highlighted the potential of pyridazine derivatives as selective COX-2 inhibitors. In one such study, new pyridazinone and pyridazinthione derivatives were synthesized and evaluated. cu.edu.eg Compound 3g emerged as the most selective COX-2 inhibitor, with a selectivity index comparable to the commercial drug celecoxib, and was significantly more potent. cu.edu.eg Another study identified a pyrido[2,3-d]pyridazine-2,8-dione derivative, compound 7c , as a dual inhibitor of both COX-1 and COX-2. nih.govrsc.org

Furthermore, some pyridazine-based sulfonamides have been investigated as multi-target inhibitors, acting on COX-2, 5-lipoxygenase (5-LOX), and carbonic anhydrases. nih.gov The dual inhibition of COX-2 and 5-LOX is a promising approach for developing anti-inflammatory drugs. nih.gov In this research, compounds 7a and 7b were identified as promising dual COX-2 and 5-LOX inhibitors, with the 3-hydroxy-6-oxopyridazine derivative 3 also showing potent inhibition of the 5-LOX enzyme. nih.gov

Carbonic Anhydrase (CA) Inhibition The same study that identified dual COX-2/5-LOX inhibitors also explored the inhibition of human carbonic anhydrase (hCA) isoforms. nih.gov Pyridazine-based sulfonamides showed varied inhibitory activity against different hCA isoforms. The unsubstituted pyridazine derivative 3 was the most potent inhibitor against the hCA I isoform, while the benzyloxy pyridazine derivative 5a was the most potent against the hCA II isoform. nih.gov For the hCA XII isoform, which is a target in cancer therapy, derivatives 3 and 7f showed superior, single-digit nanomolar inhibition constants. nih.gov

Other Enzyme Inhibition Beyond inflammatory enzymes, pyridazine derivatives have been shown to inhibit other important biological targets:

VEGFR, EGFR, and CDK-2: As mentioned previously, pyridazine derivatives have shown significant inhibitory activity against these kinases, which are crucial targets in anticancer drug discovery. jst.go.jpbohrium.commdpi.com

HIV-1 Reverse Transcriptase: Imidazo[1,5-b]pyridazine derivatives are potent inhibitors of this viral enzyme, which is essential for HIV replication. researchgate.net

Amyloid Formation: A pyridazine-based compound, RS-0406 , has been studied as an inhibitor of amyloid-beta (Aβ) peptide aggregation, which is implicated in Alzheimer's disease. Molecular dynamics simulations suggest it works through two mechanisms: stabilizing the non-amyloidogenic α-helix structure of the peptide and destabilizing the β-sheets that form amyloid fibrils. nih.gov

Table 2: Enzyme Inhibition by Selected Pyridazine Derivatives

| Compound/Series | Target Enzyme(s) | Potency (IC50 / Kᵢ) | Source |

|---|---|---|---|

| 3g | COX-2 | IC50 = 43.84 nM | cu.edu.eg |

| 6a | COX-2 | IC50 = 53.01 nM | cu.edu.eg |

| 7c | COX-1 / COX-2 | Dual inhibitor | nih.gov |

| 7a, 7b | COX-2 / 5-LOX | Dual inhibitors (IC50 = 3 µM and 2.5 µM for 5-LOX) | nih.gov |

| 3 | hCA I | Kᵢ = 23.5 nM | nih.gov |

| 5a | hCA II | Kᵢ = 5.3 nM | nih.gov |

| 3, 7f | hCA XII | Kᵢ = 5.3 nM and 8.7 nM | nih.gov |

| 5b | VEGFR | 92.2% inhibition | jst.go.jp |

| Compound 33 | HIV-1 Reverse Transcriptase | IC50 = 0.65 nM | researchgate.net |

| RS-0406 | Amyloid-β Aggregation | Mechanistic inhibition | nih.gov |

Investigation as Biochemical Reagents in Life Science Research

Beyond its direct biological activities, this compound serves as a fundamental tool in life science and chemical research. It is commercially available as a chemical building block intended for research use only, playing a role in the development of new materials and pharmaceuticals. scbt.comchemshuttle.com Its utility is particularly noted in proteomics research and as a starting material in complex chemical synthesis. scbt.comchemscene.com

The reactivity of the dicarboxylic acid functional groups makes this compound a versatile reagent. For example, the anhydride (B1165640) form of this compound has been used as a key starting material to react with various 1,4-binucleophiles (molecules with two reactive centers). researchgate.net These reactions have been used to construct novel and complex heterocyclic spiro-ring systems, such as spiro[pyridazine-quinoxaline] and spiro[benzothiazine-pyridazine] derivatives. researchgate.net The ability to synthesize such unique molecular architectures is crucial for drug discovery and chemical biology, as it allows researchers to explore new chemical space and investigate how molecular shape and functionality relate to biological activity. This application underscores the role of this compound not as an end product, but as a critical starting reagent for building the complex molecules needed to probe biological systems and discover new therapeutic agents. chemscene.comresearchgate.net

Materials Science and Other Advanced Applications

Corrosion Inhibition Studies

Pyridazine-4,5-dicarboxylic acid and its derivatives are recognized for their potential as corrosion inhibitors, particularly for steel in acidic environments. researchgate.netresearchgate.net The effectiveness of these compounds is attributed to their molecular structure, which facilitates strong interaction with metal surfaces, thereby forming a protective barrier against corrosive agents.

Role of Pyridazine (B1198779) Ring in Metallic Interactions

The pyridazine ring is central to the corrosion inhibition mechanism. Its key features include:

π-Electron System: The aromatic pyridazine ring possesses a π-electron system that can interact with the d-orbitals of iron on the steel surface.

Nitrogen Heteroatoms: The presence of two adjacent nitrogen atoms in the pyridazine ring makes it electron-deficient. researchgate.net These nitrogen atoms can act as active centers for adsorption onto the metal surface. nih.gov This interaction is often characterized as a Lewis acid-base interaction, where the nitrogen atoms donate lone pair electrons to the vacant d-orbitals of the metal atoms. researchgate.net

Hydrogen Bonding: The nitrogen atoms in the pyridazine ring have a robust capacity for hydrogen bonding, which can further enhance their interaction with the metal surface and contribute to the stability of the protective film. nih.gov

The combination of these features allows pyridazine derivatives to form a stable, adsorbed layer on the metal surface, effectively blocking the active sites for corrosion and mitigating the dissolution of the metal. bohrium.comyoutube.com

Adsorption Isotherm Models (Langmuir and Temkin)

The adsorption of pyridazine-based inhibitors on a metal surface is a critical step in the corrosion inhibition process. To understand the nature of this adsorption, various isotherm models are employed, with the Langmuir and Temkin models being particularly relevant. figshare.comresearchgate.net

Langmuir Adsorption Isotherm: This model presupposes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer. researchgate.netmdpi.comnih.gov The adsorption of some pyridazine derivatives on steel surfaces in acidic media has been found to fit the Langmuir adsorption isotherm well. researchgate.net This suggests that a uniform, single layer of the inhibitor molecules forms on the metal surface.

Temkin Adsorption Isotherm: This model takes into account the indirect interactions between the adsorbate molecules. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. researchgate.netmdpi.com The applicability of the Temkin model indicates that the metal surface is not perfectly uniform and that repulsive forces may exist between the adsorbed inhibitor molecules.

Table 1: Adsorption Isotherm Model Parameters for Pyridazine Derivatives

| Inhibitor | Metal | Corrosive Medium | Adsorption Isotherm | Key Findings |

| Pyridazine Derivatives | Steel | 1 M HCl | Langmuir | Adsorption occurs via the formation of a monolayer on the metallic surface. researchgate.net |

| 2,3-pyrazine dicarboxylic acid | X60 Steel | 15% HCl | - | Primarily blocks cathodic hydrogen evolution. researchgate.net |

Development of Functional Polymers and Copolymers

The unique chemical structure of this compound makes it a valuable monomer for the synthesis of functional polymers and copolymers. The presence of two carboxylic acid groups allows for polycondensation reactions with various diols or diamines, leading to the formation of polyesters or polyamides, respectively.

The incorporation of the pyridazine ring into the polymer backbone can impart specific properties to the resulting material, such as:

Thermal Stability: The aromatic nature of the pyridazine ring can enhance the thermal stability of the polymer.

Coordination Sites: The nitrogen atoms in the pyridazine ring can act as coordination sites for metal ions, leading to the formation of metallo-supramolecular polymers.

Research in this area explores the synthesis of novel polymers with tailored properties for applications in materials science, including the development of advanced coatings, films, and other functional materials. acs.orgmdpi.comnih.gov

Precursors for Advanced Macromolecules (e.g., Phthalonitriles, Phthalocyanines)

This compound can serve as a starting material for the synthesis of more complex macromolecules, such as phthalonitriles and, subsequently, phthalocyanines. The dicarboxylic acid can be converted to the corresponding dinitrile (a phthalonitrile (B49051) derivative) through a series of chemical transformations.